molecular formula C26H22N2O4 B6480575 3-(3,4-dimethylphenyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892428-76-1

3-(3,4-dimethylphenyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6480575
CAS No.: 892428-76-1
M. Wt: 426.5 g/mol
InChI Key: YLBDVEXNCIOZMD-UHFFFAOYSA-N
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Description

This compound is a benzofuropyrimidine dione derivative featuring a fused benzofuran ring system and substitutions at the 3- and 1-positions with 3,4-dimethylphenyl and 3-methoxybenzyl groups, respectively. Its molecular formula is C27H22N2O5, with a molecular weight of 454.48 g/mol (see Table 1). Substituents like the 3-methoxybenzyl group may influence lipophilicity and metabolic stability, while the 3,4-dimethylphenyl group could modulate steric effects in binding pockets .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-16-11-12-19(13-17(16)2)28-25(29)24-23(21-9-4-5-10-22(21)32-24)27(26(28)30)15-18-7-6-8-20(14-18)31-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBDVEXNCIOZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
3-(3,4-Dimethylphenyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (E545-0656) Benzofuropyrimidine 3,4-Dimethylphenyl; 3-methoxybenzyl C27H22N2O5 454.48 Screening hit; structural template for benzofuropyrimidine-based drug discovery
3-(3-Methylphenyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (E545-0657) Benzofuropyrimidine 3-Methylphenyl; 3-methoxybenzyl C26H20N2O5 440.45 Reduced steric bulk compared to E545-0656; potential SAR studies
3-(3,4-Dimethoxyphenethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (5e) Thienopyrimidine 3,4-Dimethoxyphenethyl C18H18N2O4S 358.41 Thieno core may alter electronic properties; phenethyl group enhances flexibility
1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine 4-tert-Butylbenzyl C15H18N2O2 258.32 Antiviral applications (e.g., AZT derivatives); simpler scaffold with lower MW
3-(Benzyl)-1-(2-hydroxyethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyridopyrimidine Benzyl; 2-hydroxyethyl C17H16N3O3 310.33 Hydroxyethyl group increases hydrophilicity; pyrido core may influence solubility
(S)-6-(1-(Benzodioxol-5-yl)ethyl)amino-3-(trifluoroethyl)pyrimidine-2,4(1H,3H)-dione (Compound 67, Patent) Pyrimidine Trifluoroethyl; benzodioxol-5-yl C15H14F3N3O4 358.29 Fluorinated groups improve metabolic stability; antiviral potential

Key Observations:

Pyridopyrimidine derivatives (e.g., ) introduce nitrogen atoms into the fused ring system, altering electronic properties and solubility .

Substituent Effects :

  • Lipophilicity : The 3-methoxybenzyl group in E545-0656 increases lipophilicity (logP ~3.5 estimated) compared to hydroxyethyl-substituted analogs (e.g., , logP ~2.1) .
  • Steric Hindrance : The 3,4-dimethylphenyl group in E545-0656 introduces steric bulk, which may limit binding in constrained active sites compared to smaller substituents (e.g., 3-methylphenyl in E545-0657) .

Fluorinated analogs (Compound 67) demonstrate the importance of halogenation for metabolic stability, a feature absent in the target compound .

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